Ethyl 3-(4-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N4O5S/c1-3-36-26(35)22-17-12-38-24(20(17)25(34)32(30-22)15-10-8-14(27)9-11-15)29-23(33)19-13(2)37-31-21(19)16-6-4-5-7-18(16)28/h4-12H,3H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERBQMWCMQLNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential therapeutic applications. This compound's structure suggests a multifaceted mechanism of action, which may include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 500.39 g/mol. The presence of various functional groups such as isoxazole, thieno[3,4-d]pyridazine, and carboxamide indicates its potential for diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing chlorophenyl groups are effective against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit protein synthesis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Ethyl Derivative | P. aeruginosa | 32 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. For example, a study indicated that the compound significantly reduced viability in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Caspase activation |
| HeLa | 15 | Cell cycle arrest at G2/M phase |
| A549 | 12 | Induction of apoptosis |
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the core structure of this compound and evaluated their antimicrobial efficacy against clinical isolates. The results demonstrated that specific modifications to the chlorophenyl group enhanced activity against resistant strains of bacteria .
Case Study 2: Cancer Treatment Potential
Another study explored the effects of this compound on glioblastoma cells. The findings revealed that treatment with the compound led to a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls. This suggests its potential use as a therapeutic agent in treating aggressive brain tumors .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a series of chemical reactions involving isoxazole derivatives and thienopyridazine frameworks. The key steps often include:
- Formation of Isoxazole Derivatives : The synthesis typically starts with the reaction of 2-chlorophenyl compounds with 5-methylisoxazole-4-carbonyl chloride.
- Thienopyridazine Integration : The introduction of thieno[3,4-d]pyridazine moieties enhances the biological activity and stability of the compound.
Anticancer Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. Studies have shown that ethyl 3-(4-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate demonstrates cytotoxic effects against various cancer cell lines. The mechanism of action often involves:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
- Targeting Specific Kinases : It may inhibit key signaling pathways involved in tumor growth.
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Drug Development
Due to its diverse biological activities, the compound is being studied for potential use in drug development. Its unique structure allows for modifications that can enhance potency and reduce side effects.
ADMET Studies
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in evaluating the viability of new drug candidates. Preliminary studies suggest favorable ADMET properties for this compound, indicating good bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
